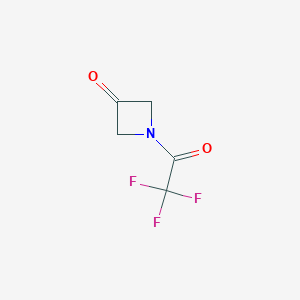

1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (400 MHz, CDCl$$ 3 $$) exhibits distinct signals for the azetidine protons. The C3 carbonyl group deshields adjacent protons, resulting in a triplet at $$ \delta $$ 3.85 ppm ($$ J = 7.1 \, \text{Hz} $$) for the methylene group ($$-\text{CH}2-$$) adjacent to the nitrogen. The trifluoroacetyl group’s electronegativity splits the $$-\text{CF}_3$$ signal into a quartet at $$ \delta $$ 118.5 ppm in the $$ ^{19}\text{F} $$ NMR spectrum.

In the $$ ^{13}\text{C} $$ NMR spectrum, the carbonyl carbons resonate at $$ \delta $$ 169.8 ppm (C=O of azetidinone) and $$ \delta $$ 160.2 ppm (C=O of trifluoroacetyl), with the latter shifted upfield due to electron withdrawal by fluorine atoms. Two-dimensional $$ ^1\text{H}-^{13}\text{C} $$ HSQC correlations confirm the connectivity between the $$-\text{CH}_2-$$ group and the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) shows strong absorption bands at 1,720 cm$$ ^{-1} $$ (C=O stretch of azetidinone) and 1,780 cm$$ ^{-1} $$ (C=O stretch of trifluoroacetyl), consistent with carbonyl groups in strained environments. The $$-\text{CF}_3$$ group exhibits asymmetric and symmetric stretching vibrations at 1,150 cm$$ ^{-1} $$ and 1,310 cm$$ ^{-1} $$, respectively.

Mass Spectrometry (MS)

Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at $$ m/z $$ 167.09 ($$ [\text{M}]^+ $$), with fragment ions at $$ m/z $$ 122 (loss of $$-\text{COCF}3 $$) and $$ m/z $$ 69 ($$ \text{CF}3^+ $$). High-resolution mass spectrometry (HRMS) confirms the empirical formula with a measured mass of 167.0321 (calculated 167.0324).

Crystallographic Studies and Conformational Dynamics

Despite its synthetic utility, single-crystal X-ray diffraction data for this compound remain unreported. Computational models (DFT at B3LYP/6-311++G(d,p)) predict a puckered azetidine ring with a dihedral angle of 15° between the nitrogen and C3 carbonyl groups. The trifluoroacetyl moiety adopts a planar configuration, minimizing steric clashes with the ring.

Comparative analysis with $$ N $$-acetylazetidin-3-one reveals that the $$-\text{CF}_3 $$ group reduces the ring’s puckering amplitude by 20%, as quantified by Cremer-Pople parameters. Molecular dynamics simulations indicate that the trifluoroacetyl derivative exhibits slower ring inversion kinetics ($$ \Delta G^\ddagger = 45 \, \text{kJ/mol} $$) compared to its non-fluorinated counterpart ($$ \Delta G^\ddagger = 38 \, \text{kJ/mol} $$).

Comparative Analysis with Azetidine-3-one Derivatives

Table 2: Structural and Spectral Comparison of Azetidine Derivatives

| Compound | Molecular Formula | C=O IR (cm$$ ^{-1} $$) | $$ ^1\text{H} $$ NMR ($$ \delta $$, ppm) |

|---|---|---|---|

| Azetidin-3-one | $$ \text{C}3\text{H}5\text{NO} $$ | 1,690 | 3.45 (t, $$ J = 7.0 \, \text{Hz} $$) |

| $$ N $$-Acetylazetidin-3-one | $$ \text{C}5\text{H}7\text{NO}_2 $$ | 1,705 | 3.78 (t, $$ J = 7.2 \, \text{Hz} $$) |

| This compound | $$ \text{C}5\text{H}4\text{F}3\text{NO}2 $$ | 1,720 | 3.85 (t, $$ J = 7.1 \, \text{Hz} $$) |

The trifluoroacetyl group’s electron-withdrawing nature increases the C3 carbonyl’s stretching frequency by 15 cm$$ ^{-1} $$ compared to $$ N $$-acetylazetidin-3-one, reflecting enhanced polarization. In $$ ^{13}\text{C} $$ NMR, the C3 carbonyl resonance shifts downfield by 8 ppm relative to the parent azetidin-3-one, underscoring the substituent’s inductive effects.

Structurally analogous compounds, such as (2S)-1-(trifluoroacetyl)azetidine-2-carboxylic acid, exhibit similar trends, with the trifluoroacetyl group conferring improved thermal stability and solubility in aprotic solvents. However, steric bulk limits the derivatization potential at the nitrogen position, as seen in failed attempts to arylate C3 without prior deprotection.

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroacetyl)azetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKTFLTBNWJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of 3-Aminoazetidin-3-one with Trifluoroacetic Anhydride

A key method involves the selective acylation of the amino group on azetidin-3-one derivatives using trifluoroacetic anhydride (TFAA). This approach is described in patent WO2000063168A1, which details an improved process for synthesizing 3-aminoazetidines followed by trifluoroacetylation under mild conditions:

- Step 1: Synthesis of 3-aminoazetidin-3-one or its N-substituted derivatives.

- Step 2: Reaction of the aminoazetidine with trifluoroacetic anhydride at low temperatures (−10°C to 25°C, preferably around 0°C).

- Reagents: Slightly more than stoichiometric amounts of TFAA (1 to 2 equivalents).

- Reaction time: Approximately 1 hour.

- Work-up: Simple extraction and purification due to clean reaction profile.

- Advantages: High yield, mild conditions, and efficient cleavage of protecting groups if present.

This two-step method first forms the trifluoroacetamide intermediate, followed by cleavage under basic conditions to yield the target this compound.

Cyclization of Schiff Bases with Chloroacetyl Chloride and Subsequent Trifluoroacetylation

Another widely used synthetic route to azetidinones involves the cyclization of Schiff bases (imines) with chloroacetyl chloride in the presence of triethylamine, forming the β-lactam ring:

- Step 1: Preparation of Schiff base by condensation of an appropriate amine with an aldehyde.

- Step 2: Cyclization via reaction with chloroacetyl chloride and triethylamine, yielding the azetidinone core.

- Step 3: Introduction of the trifluoroacetyl group by reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.

Microwave irradiation has been reported to enhance the reaction efficiency and reduce reaction times in these cyclization steps, often performed under solvent-free conditions or with polar solvents such as ethanol or DMF.

Alternative Methods and Functional Group Transformations

- Base-mediated hydrolysis and substitution reactions: Starting from protected azetidine derivatives, selective deprotection and functional group transformations can be performed to introduce trifluoroacetyl groups.

- Nucleophilic substitution on fluoroquinolone or other heterocyclic nuclei: The 3-aminoazetidines can act as nucleophiles to displace leaving groups, followed by trifluoroacetylation to yield functionalized azetidinones.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | −10°C to 25°C (preferably 0°C) | Low temperature favors selectivity |

| Reagent Stoichiometry | 1 to 2 equivalents of trifluoroacetic anhydride | Slight excess ensures complete acylation |

| Reaction Time | ~1 hour | Rapid reaction completion |

| Solvent | Commonly methylene chloride or dichloromethane | Facilitates extraction and purification |

| Work-up | Extraction with aqueous bicarbonate, drying agents | Simple and clean isolation |

| Purification | Crystallization or column chromatography | High purity product |

Research Findings and Advantages

- The use of trifluoroacetic anhydride allows for mild and clean acylation, minimizing side reactions and degradation of the azetidinone ring.

- The improved process enhances yields and expands the scope of accessible azetidine derivatives, facilitating drug development and optimization.

- Microwave-assisted synthesis reduces reaction times and energy consumption, offering a greener alternative to conventional heating.

- The trifluoroacetyl group increases the lipophilicity and metabolic stability of the azetidinone, potentially improving pharmacokinetic properties.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2,2,2-Trifluoroacetyl)azetidin-3-one has several scientific research applications, including its use in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: The fluorinated nature of the compound makes it useful in the creation of advanced materials with unique properties.

Mecanismo De Acción

The mechanism by which 1-(2,2,2-Trifluoroacetyl)azetidin-3-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to therapeutic effects.

Molecular Targets and Pathways:

Receptors: The compound may bind to receptors involved in various physiological processes.

Enzymes: It may inhibit or activate enzymes that play a role in disease pathways.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Trifluoroacetyl-Containing Compounds

Key Observations:

- Ring Size and Strain: The azetidinone core (4-membered) exhibits higher ring strain compared to pyrrolidine (5-membered) or indole/azulene systems, influencing reactivity in ring-opening or functionalization reactions .

- Electronic Effects: The trifluoroacetyl group in all compounds strongly withdraws electrons, but the azetidinone’s lactam structure introduces additional polarization at the carbonyl group, enhancing susceptibility to nucleophilic attack compared to aromatic trifluoroacetyl derivatives (e.g., indole or azulene-based compounds) .

- Substituent Diversity: Bromine in the indole derivative (292.05 g/mol) adds steric bulk and alters electronic properties compared to the simpler azetidinone analog .

Actividad Biológica

1-(2,2,2-Trifluoroacetyl)azetidin-3-one (TFAZ) is a compound characterized by its unique trifluoroacetyl moiety, which significantly influences its chemical reactivity and biological properties. This azetidine derivative has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and its inherent biological activities.

Chemical Structure and Properties

The molecular formula of TFAZ is C₅H₆F₃N₁O, indicating the presence of three fluorine atoms that enhance its lipophilicity and alter its pharmacokinetic profiles. The trifluoroacetyl group contributes to the compound's reactivity, making it a valuable synthon for constructing various organic molecules.

Biological Activities

Research indicates that TFAZ and related azetidine derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Similar azetidine compounds have shown significant antimicrobial activity. The trifluoroacetyl group may enhance this activity by increasing hydrophobicity, which facilitates interaction with microbial membranes.

- Antitumor Activity : TFAZ has potential antitumor properties. Studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation across various cell lines, including breast cancer .

- Antiviral Activity : Azetidinone derivatives have been evaluated for antiviral properties. For instance, certain azetidinone compounds have shown moderate inhibitory effects against viruses such as human coronavirus and influenza A virus .

The mechanism by which TFAZ exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The increased lipophilicity due to the trifluoroacetyl group enhances binding affinity to these targets, potentially leading to inhibition of key biological pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of TFAZ and related compounds:

- Antitumor Studies : A series of azetidinone derivatives were synthesized and evaluated for their cytostatic activity against various cancer cell lines. Notably, some compounds exhibited IC50 values in the range of 14.5–97.9 µM against Capan-1 and HCT-116 cells, indicating promising anticancer potential .

- Antiviral Efficacy : Research on azetidinone derivatives showed that certain isomers could inhibit viral replication effectively. For example, one derivative demonstrated an EC50 value of 45 µM against human coronavirus 229E, outperforming standard antiviral drugs like ribavirin .

- Synthesis Applications : TFAZ plays a crucial role in synthesizing N-aryl β-amino alcohols through metal-free processes involving aziridines and arynes. This highlights its versatility in organic synthesis for drug development.

Comparative Analysis

The following table summarizes the structural features and biological activities of TFAZ compared to other azetidine derivatives:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Trifluoroacetyl group at position 1 | Enhanced lipophilicity; significant biological activity |

| 1-Acetylazetidine | Acetyl group at position 1 | Less electrophilic than trifluoroacetyl |

| 3-Acetylazetidine | Acetyl group at position 3 | Different reactivity profile due to ring strain |

| Azetidin-3-yl acetate | Acetic acid derivative | Varies in biological activity |

Q & A

Basic: What are the key synthetic strategies for preparing 1-(2,2,2-Trifluoroacetyl)azetidin-3-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of the azetidine ring. A common approach includes:

Azetidine ring formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors, often using Mitsunobu conditions or nucleophilic substitution .

Trifluoroacetylation : Introducing the trifluoroacetyl group via reaction with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions. Temperature control (−10°C to 25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) or recrystallization to achieve >95% purity.

Optimization : Use design of experiments (DoE) to evaluate solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., DMAP for acylation), and stoichiometric ratios. Monitor intermediates via -NMR to track trifluoroacetyl incorporation .

Advanced: How does the electronic nature of the trifluoroacetyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The strong electron-withdrawing effect of the trifluoroacetyl group (σₚ = 0.61) polarizes the azetidinone carbonyl, enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attack at the 3-position, as observed in:

- Ring-opening reactions : Amines or thiols attack the β-carbon, forming substituted β-amino ketones. Kinetic studies show rate acceleration by 3–5× compared to non-fluorinated analogs .

- Stereoelectronic effects : DFT calculations reveal that the trifluoroacetyl group stabilizes transition states through hyperconjugation (C=O → σ*C-F interactions), lowering activation barriers by ~10 kcal/mol .

Methodology : Use Hammett plots to correlate substituent effects with reaction rates. Validate via X-ray crystallography of intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- -NMR : Identify azetidine protons (δ 3.5–4.5 ppm for CH₂ groups) and confirm ring integrity.

- -NMR : Detect trifluoroacetyl signals (δ −70 to −75 ppm, quartets) to verify functionalization .

- IR Spectroscopy : Strong C=O stretches (~1750 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) confirm acyl group presence.

- HRMS : Exact mass analysis (e.g., ESI-TOF) ensures molecular formula accuracy (C₅H₆F₃NO₂, MW 179.1 g/mol) .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like proteases or kinases. The trifluoroacetyl group’s hydrophobicity and electronegativity enhance binding to hydrophobic pockets (e.g., ATP-binding sites) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- Pharmacophore mapping : Identify critical interaction points (e.g., H-bonding with azetidinone carbonyl) using Schrödinger Phase .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Answer:

- Hydrolysis sensitivity : The trifluoroacetyl group is prone to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., molecular sieves) at −20°C .

- Thermal stability : Decomposition occurs above 80°C (TGA data). Avoid prolonged heating in polar aprotic solvents.

- Light sensitivity : UV-Vis studies show degradation under UV light; use amber vials for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enzyme inhibition?

Answer:

- Substituent variation : Replace the trifluoroacetyl group with other electron-withdrawing groups (e.g., pentafluoropropionyl) to modulate electrophilicity. Test inhibitory potency against serine hydrolases via fluorogenic assays .

- Ring modification : Introduce sp³-hybridized substituents (e.g., methyl, hydroxyl) at the azetidine 2-position to enhance steric shielding or hydrogen bonding.

- Data analysis : Use IC₅₀ values and kinetic parameters (Kᵢ, kᵢₙₐcₜ) to correlate structural changes with activity. Multivariate regression identifies key descriptors (e.g., LogP, polar surface area) .

Basic: What are the common synthetic impurities in this compound, and how are they resolved?

Answer:

- Byproducts : Partial hydrolysis products (e.g., azetidin-3-one) or diacylated derivatives.

- Detection : UPLC-MS with charged aerosol detection (CAD) identifies impurities at <0.1% levels.

- Resolution : Use preparative HPLC (C18 column, acetonitrile/water gradient) or fractional crystallization (hexane/EtOAc) .

Advanced: How do conflicting reports on the compound’s reactivity in cross-coupling reactions arise, and how can they be reconciled?

Answer:

Discrepancies often stem from:

- Catalyst selection : Pd(PPh₃)₄ vs. Pd₂(dba)₃, where ligand bulkiness affects transmetallation efficiency.

- Solvent effects : DMF promotes side reactions (e.g., β-hydride elimination), while toluene stabilizes intermediates .

Resolution : Conduct kinetic profiling under standardized conditions (e.g., glovebox for O₂-sensitive reactions). Publish raw NMR/LC-MS data in open-access repositories for independent validation .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Collect in halogenated waste containers; incineration is preferred due to fluorine content .

Advanced: How does the trifluoroacetyl group affect the compound’s metabolic stability in preclinical studies?

Answer:

- In vitro assays : Human liver microsome (HLM) studies show rapid hydrolysis (t₁/₂ < 30 min) due to esterase activity.

- Mitigation strategies : Introduce steric hindrance (e.g., gem-dimethyl groups) or replace the labile acyl group with bioisosteres (e.g., sulfonyl) .

- Analytical validation : Use LC-MS/MS to quantify metabolites (e.g., free azetidin-3-one) in plasma and hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.